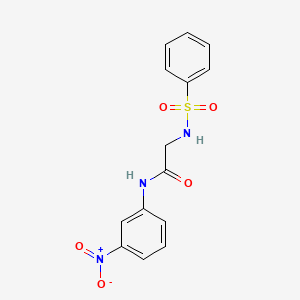
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, also known as DFP-10917, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of hydrazinecarbothioamide compounds and has been shown to have promising biological activities.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of its activity can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its potent antitumor activity against a variety of cancer cell lines. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. One area of research could focus on improving the solubility of the compound, in order to improve its bioavailability and efficacy in vivo. In addition, further studies could be conducted to better understand the mechanism of action of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide, as well as its potential for combination therapy with other anticancer agents. Finally, the potential for the use of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide in the treatment of inflammatory diseases could be further explored.
合成法
The synthesis of N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide involves the reaction of 2,4-difluoroaniline with furoyl chloride in the presence of triethylamine to form N-(2,4-difluorophenyl)-2-furoyl chloride. This intermediate is then reacted with thiosemicarbazide in ethanol to yield N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide. The overall yield of this synthesis method is around 65%.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(2-furoyl)hydrazinecarbothioamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(furan-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-7-3-4-9(8(14)6-7)15-12(20)17-16-11(18)10-2-1-5-19-10/h1-6H,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWKLJBMPEFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)

![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)